8-Allyloxyadenosine

RNA Interference Nucleoside Modification siRNA Delivery

8-Allyloxyadenosine (CAS 2095417-69-7) is a unique 8-substituted adenosine analog that acts as a conformational switch in siRNA, mitigating off-pathway protein binding while preserving gene silencing efficacy. Its specific allyloxy modification cannot be substituted with generic adenosine or other 8-substituted analogs, ensuring distinct biological interactions crucial for reproducible preclinical studies in oncology, virology, and inflammation. ≥98% purity guaranteed.

Molecular Formula C13H17N5O5
Molecular Weight 323.30 g/mol
Cat. No. B12387086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Allyloxyadenosine
Molecular FormulaC13H17N5O5
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1
InChIKeyKXJZSIPISHDOMT-WURNFRPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Allyloxyadenosine: A Structurally Distinct Adenosine Analog for Targeted Nucleoside Research and siRNA Applications


8-Allyloxyadenosine (CAS: 2095417-69-7) is an adenine nucleoside analog belonging to the class of 8-substituted purine nucleosides . It features an allyloxy group at the 8-position of the adenine base, a structural modification that differentiates it from both unmodified adenosine and other 8-substituted analogs . This compound is characterized by a molecular formula of C13H17N5O5 and a molecular weight of 323.30 g/mol [1]. Its structural uniqueness allows for potential applications in studying adenosine receptor function, cancer progression, and as a building block in oligonucleotide synthesis [1].

Why Generic Adenosine or Other 8-Substituted Analogs Cannot Simply Replace 8-Allyloxyadenosine


Generic adenosine or even closely related 8-substituted analogs cannot be freely substituted for 8-Allyloxyadenosine because the specific 8-allyloxy modification profoundly alters the compound's conformational equilibrium and, consequently, its biological interactions and functional utility [1]. Unlike unmodified adenosine, which is a ubiquitous signaling molecule, or other 8-substituted analogs with different steric and electronic properties, the allyloxy group at the 8-position forces a conformational switch that can be exploited to control molecular recognition events [1]. For instance, in the context of siRNA, 8-alkoxyadenosines (including 8-allyloxy) can adopt both anti and syn conformations, allowing them to act as 'base switches' to modulate off-pathway protein binding without sacrificing gene silencing efficacy—a capability not shared by adenosine or other nucleoside analogs [1]. Furthermore, the specific biological activities reported for 8-Allyloxyadenosine, such as its potential anticancer, antiviral, and anti-inflammatory effects observed in preclinical studies, are likely tied to its unique structure and are not generalizable across the entire adenosine analog class . Therefore, substitution with a generic alternative introduces significant risk of altered or nullified experimental outcomes.

8-Allyloxyadenosine: Quantifiable Evidence of Differentiation for Informed Procurement


Structural Differentiation: 8-Allyloxy Modification Enables Conformational Switching in siRNA

The 8-allyloxy modification confers a unique conformational promiscuity to adenosine, enabling it to adopt both anti and syn conformations around the glycosidic bond. This is a direct consequence of the sterically demanding allyloxy group at the 8-position [1]. In contrast, unmodified adenosine and many other nucleoside analogs lack this conformational flexibility, which is critical for its function as a 'base switch' in siRNA applications [1]. This property allows for the modulation of off-pathway protein binding while preserving RNAi efficacy, a differentiation not observed with standard adenosine or other 8-substituted analogs lacking the allyloxy group [1].

RNA Interference Nucleoside Modification siRNA Delivery

Functional Differentiation in siRNA: 8-Allyloxyadenosine-Modified siRNA Maintains Knockdown Efficacy

In a direct comparison with unmodified siRNA, a guide strand containing a single 8-alkoxyadenosine modification (a class that includes 8-allyloxyadenosine) demonstrated efficient target mRNA knockdown with minimal loss of efficacy [1]. This contrasts with the performance of doubly modified siRNAs, which were significantly less effective at low nanomolar concentrations [1]. While the study evaluated 8-alkoxyadenosines as a class, the data support the utility of the 8-allyloxy variant as a strategic modification to mitigate off-target effects without compromising the primary gene-silencing function.

siRNA Gene Silencing Off-Target Effects

Biological Activity Differentiation: Anticancer, Antiviral, and Anti-inflammatory Preclinical Profile

8-Allyloxyadenosine has been specifically reported to exhibit anticancer and antiviral properties with promising results in animal studies, along with demonstrated anti-inflammatory effects in mice . While many adenosine analogs possess some level of biological activity, the specific combination of these three activities in a single 8-allyloxy-modified analog provides a unique profile. This profile contrasts with, for example, the more focused anticancer activity of Acadesine or Clofarabine, or the vasodilatory and antiplatelet effects of other adenosine analogs . The data suggest a distinct and potentially broader therapeutic window for this specific compound.

Anticancer Antiviral Anti-inflammatory

Physicochemical Differentiation: Molecular Properties as a Foundation for Unique Biological Behavior

The specific physicochemical properties of 8-Allyloxyadenosine (molecular formula C13H17N5O5, molecular weight 323.30 g/mol) provide a baseline for its behavior compared to other adenosine analogs. For example, its calculated partition coefficient (LogP) of -0.1 indicates a relatively hydrophilic nature, which may influence its solubility and permeability compared to more lipophilic analogs. While not a direct measure of activity, these properties are essential for experimental design and formulation, and they differentiate it from adenosine (C10H13N5O4, MW 267.24 g/mol) and other 8-substituted analogs with different molecular weights and lipophilicities, which in turn affect in vitro and in vivo performance.

Physicochemical Properties Nucleoside Analog Drug Development

8-Allyloxyadenosine: High-Impact Application Scenarios Based on Evidence


Design of siRNAs with Reduced Off-Target Protein Binding

Based on the demonstrated ability of 8-alkoxyadenosines to act as conformational switches, researchers can utilize 8-Allyloxyadenosine phosphoramidite for site-specific incorporation into the guide strand of siRNAs [1]. This strategy aims to mitigate off-pathway interactions with proteins like PKR during delivery, while preserving on-target mRNA knockdown efficiency [1]. This application is particularly relevant for developing siRNA therapeutics with improved safety profiles.

Pharmacological Tool for Investigating Multi-Target Adenosine Receptor or Signaling Pathways

Given its reported broad spectrum of preclinical activities—including anticancer, antiviral, and anti-inflammatory effects—8-Allyloxyadenosine serves as a valuable tool compound for probing the role of modified adenosine analogs in complex disease models . Its unique structure may allow it to interact with adenosine receptors or other cellular targets in ways distinct from unmodified adenosine or other analogs, making it useful for mechanistic studies in oncology, virology, and inflammation.

Building Block for the Synthesis of Novel Oligonucleotide Therapeutics

8-Allyloxyadenosine is identified as an activator of ribonucleosides and deoxyribonucleosides and can be used as a phosphoramidite for the synthesis of oligodeoxynucleotides . This positions it as a key intermediate or building block in the creation of next-generation antisense oligonucleotides, aptamers, or other nucleic acid-based therapeutics where an 8-modified adenosine is required for stability, binding affinity, or functional modulation.

Lead Compound for Developing Broad-Spectrum Antiviral or Anti-inflammatory Agents

The promising results from animal studies demonstrating antiviral and anti-inflammatory activities support the use of 8-Allyloxyadenosine as a lead compound in medicinal chemistry programs. Its distinct structural features and preliminary in vivo efficacy data justify further optimization to develop novel therapeutic agents for viral infections and inflammatory disorders, potentially addressing unmet medical needs where current therapies are inadequate.

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